Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate: is a fluorinated aromatic ester known for its unique chemical properties due to the presence of multiple fluorine atoms. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-difluorobenzoic acid as the starting material.
Esterification: The carboxylic acid group is converted to an ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where the reaction mixture is heated and stirred under controlled conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ester.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially with the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and various amines can be used.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Biology: It serves as a building block in the design of biologically active compounds. Medicine: Industry: Utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving the fluorine atoms which can influence binding affinity and selectivity. The exact mechanism depends on the specific application but generally involves the modulation of biological pathways or chemical reactions.
Comparison with Similar Compounds
Methyl 2,3-difluorobenzoate: Lacks the trifluoromethoxy group.
Methyl 2,3,4-trifluorobenzoate: Contains an additional fluorine atom.
Methyl 2,3-difluoro-4-methoxybenzoate: Has a methoxy group instead of trifluoromethoxy.
Uniqueness: The presence of the trifluoromethoxy group in Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate confers increased stability and lipophilicity compared to similar compounds, making it particularly useful in certain applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c1-16-8(15)4-2-3-5(7(11)6(4)10)17-9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVLIHBSZXVIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)OC(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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